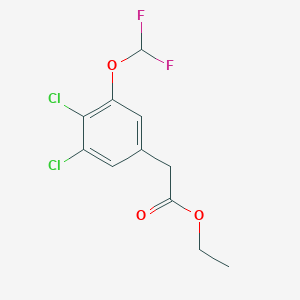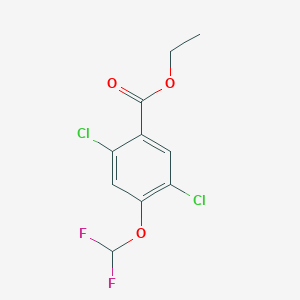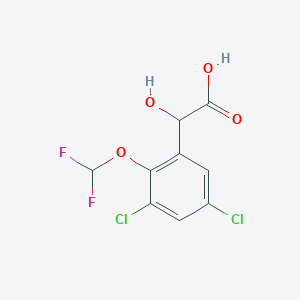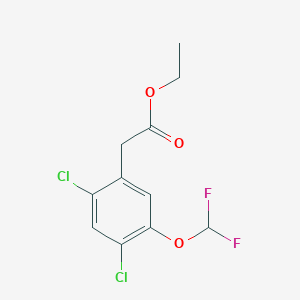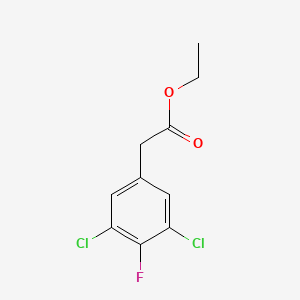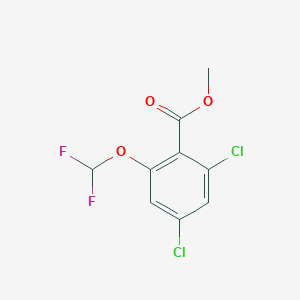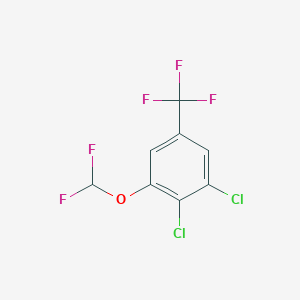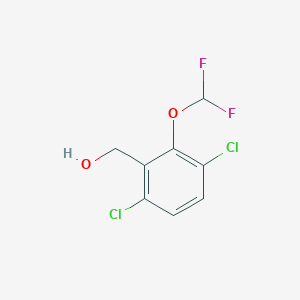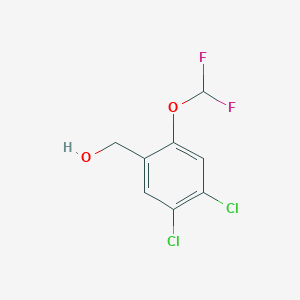
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
Descripción general
Descripción
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene, commonly referred to as DFTB, is a halogenated aromatic compound that is used as an intermediate in the production of pharmaceuticals and other organic compounds. DFTB is a colorless liquid with a low melting point and a high boiling point. It is also a very stable compound and is not easily decomposed. DFTB is a versatile compound that can be used in a variety of applications, from synthesis to research.
Mecanismo De Acción
DFTB is a halogenated aromatic compound, which means that it can react with other compounds to form new compounds. The reaction of DFTB with other compounds is typically a substitution reaction, in which the halogen atom of the DFTB molecule is replaced by another atom. This type of reaction is known as a nucleophilic substitution reaction, and is the most common reaction mechanism for DFTB.
Biochemical and Physiological Effects
DFTB is a halogenated aromatic compound, and as such, it can have both biochemical and physiological effects on the body. In the body, DFTB can act as an enzyme inhibitor, which means that it can interfere with the activity of enzymes. Additionally, DFTB can act as an antioxidant, meaning that it can scavenge free radicals and prevent oxidative damage. DFTB can also have effects on the metabolism of hormones, drugs, and other compounds, as well as on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFTB has several advantages for use in laboratory experiments. One advantage is that it is a very stable compound and is not easily decomposed. Additionally, DFTB is a colorless liquid with a low melting point and a high boiling point, making it easy to work with in the lab. Furthermore, DFTB is a versatile compound that can be used in a variety of applications, from synthesis to research.
However, there are also some limitations to using DFTB in laboratory experiments. For example, DFTB is a halogenated aromatic compound, which means that it can react with other compounds to form new compounds. This can make it difficult to control the reaction and can lead to unwanted side products. Additionally, DFTB can act as an enzyme inhibitor, which can interfere with the activity of enzymes in the body.
Direcciones Futuras
There are several potential future directions for the use of DFTB in research and development. One potential direction is the use of DFTB in the synthesis of new drugs and other organic compounds. Additionally, DFTB could be used to develop new polymers, such as polystyrene, polycarbonate, and polyurethane. Furthermore, DFTB could be used to develop new enzyme inhibitors, which could be used to treat diseases such as cancer and Alzheimer's. Finally, DFTB could be used to develop new antioxidants, which could be used to protect against oxidative damage.
Aplicaciones Científicas De Investigación
DFTB is widely used in scientific research as a reagent for the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, and other organic compounds. Additionally, DFTB is used as a starting material for the synthesis of other halogenated aromatic compounds. DFTB has also been used in the synthesis of polymers, such as polystyrene, polycarbonate, and polyurethane.
Propiedades
IUPAC Name |
1,5-dichloro-3-fluoro-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKASGSJFXYGBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




